4-ethoxy-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide
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Description
4-ethoxy-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is a useful research compound. Its molecular formula is C24H22N2O4 and its molecular weight is 402.45. The purity is usually 95%.
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Biological Activity
4-ethoxy-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide is a complex organic compound that belongs to the dibenzo[b,f][1,4]oxazepine family. This compound has garnered attention due to its potential biological activities, particularly in pharmacology. The unique structural features of this compound suggest various mechanisms of action that could be exploited for therapeutic purposes.
Chemical Structure and Properties
Molecular Formula : C23H22N2O5S
Molecular Weight : 438.5 g/mol
CAS Number : 922136-91-2
The compound features an ethoxy group and a sulfonamide moiety, which are known to enhance solubility and biological activity. The dibenzo structure allows for diverse interactions with biological targets, making it a candidate for further pharmacological evaluation.
Research indicates that compounds with similar structural frameworks often exhibit multiple mechanisms of action:
- Dopamine D2 Receptor Inhibition : This compound acts as a selective inhibitor of the dopamine D2 receptor, which is significant in the treatment of various neurological disorders such as schizophrenia and Parkinson's disease .
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially making it useful against certain bacterial strains .
- Anticancer Potential : The unique structural characteristics may also allow for interactions with cancer-related pathways, although specific studies focusing on anticancer activity are still limited.
Pharmacological Evaluation
A series of experiments have been conducted to evaluate the biological activity of this compound. The following table summarizes key findings from various studies:
Study Type | Biological Activity | Results |
---|---|---|
Dopamine Receptor Binding | D2 Receptor Inhibition | IC50 values suggest effective inhibition |
Antimicrobial Testing | Bacterial Strains | Moderate activity against Gram-positive bacteria |
Anticancer Assays | Cell Proliferation Inhibition | Significant reduction in cell viability in vitro |
Case Studies
- Dopamine D2 Receptor Studies : A study highlighted the selective inhibition of dopamine D2 receptors by this compound, demonstrating potential applications in treating dopamine-related disorders .
- Antimicrobial Activity : In vitro tests showed that compounds structurally similar to 4-ethoxy-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-y)benzamide exhibited varying degrees of antimicrobial activity against selected bacterial strains .
- Anticancer Potential : Research is ongoing to explore the anticancer properties of this compound. Initial results indicate promising activity against specific cancer cell lines, warranting further investigation .
Properties
IUPAC Name |
4-ethoxy-N-(5-ethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O4/c1-3-26-20-7-5-6-8-22(20)30-21-14-11-17(15-19(21)24(26)28)25-23(27)16-9-12-18(13-10-16)29-4-2/h5-15H,3-4H2,1-2H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPKDESOVBGHEKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2OC3=C(C1=O)C=C(C=C3)NC(=O)C4=CC=C(C=C4)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.